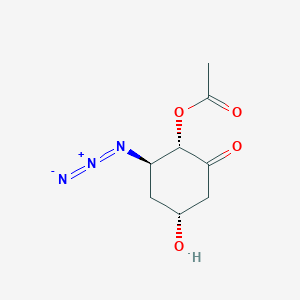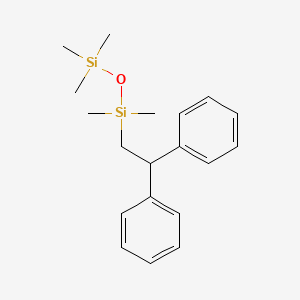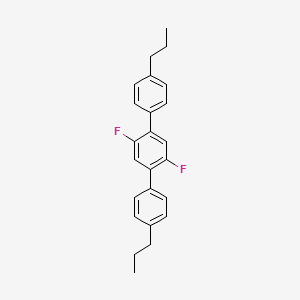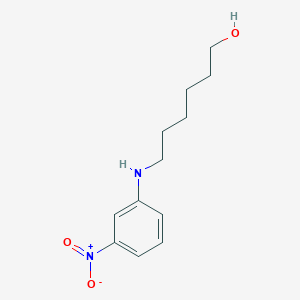
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate is a complex organic compound with a unique structure that includes an azido group, a hydroxy group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate typically involves multiple steps. One common method starts with the cyclohexanone derivative, which undergoes a series of reactions to introduce the azido and hydroxy groups. The key steps include:
Oxidation: The cyclohexanone derivative is oxidized to introduce the hydroxy group.
Azidation: The hydroxy group is then converted to an azido group using sodium azide under appropriate conditions.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like triphenylphosphine can be used for azide substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein labeling.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of (1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and drug development. The hydroxy and acetate groups can also interact with various enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
(1S,2R,4R)-2-Azido-4-hydroxycyclohexyl acetate: Lacks the oxo group, making it less reactive in certain chemical reactions.
(1S,2R,4R)-2-Azido-6-oxocyclohexyl acetate: Lacks the hydroxy group, affecting its solubility and reactivity.
(1S,2R,4R)-2-Hydroxy-6-oxocyclohexyl acetate: Lacks the azido group, limiting its use in click chemistry.
Uniqueness
(1S,2R,4R)-2-Azido-4-hydroxy-6-oxocyclohexyl acetate is unique due to the presence of all three functional groups (azido, hydroxy, and oxo) in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
属性
CAS 编号 |
825632-40-4 |
|---|---|
分子式 |
C8H11N3O4 |
分子量 |
213.19 g/mol |
IUPAC 名称 |
[(1S,2R,4R)-2-azido-4-hydroxy-6-oxocyclohexyl] acetate |
InChI |
InChI=1S/C8H11N3O4/c1-4(12)15-8-6(10-11-9)2-5(13)3-7(8)14/h5-6,8,13H,2-3H2,1H3/t5-,6-,8+/m1/s1 |
InChI 键 |
GSSHGHSPNLABST-JKMUOGBPSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@@H](C[C@H](CC1=O)O)N=[N+]=[N-] |
规范 SMILES |
CC(=O)OC1C(CC(CC1=O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)


![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)

![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
